molecular formula C11H15NO3 B8300655 rac. 4-(2-Aminopropyl)phenoxyacetic acid

rac. 4-(2-Aminopropyl)phenoxyacetic acid

Cat. No.: B8300655
M. Wt: 209.24 g/mol
InChI Key: HMCCYNHFOXVGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac. 4-(2-Aminopropyl)phenoxyacetic acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-[4-(2-aminopropyl)phenoxy]acetic acid

InChI

InChI=1S/C11H15NO3/c1-8(12)6-9-2-4-10(5-3-9)15-7-11(13)14/h2-5,8H,6-7,12H2,1H3,(H,13,14)

InChI Key

HMCCYNHFOXVGQX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC(=O)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 29 g. of residual oil described in Example 3 above (ethyl ester of rac. 4-(2-acetamidopropyl)phenoxyacetic acid was refluxed with 16.4 g. of sodium hydroxide (0.41 moles) in 150 ml. of water for 15 hrs., after which the solution was cooled, a trace of flocculent matter removed by filtration and the clear filtrate passed over a column of 750 ml. (0.75 eq) of Dowex® 2-X4 in the hydrogen form. After washing the column with water until the effluent pH was 4-5, the amino acid was eluted with 2 l. of 10% aqueous pyridine. Distillation of the pyridine effluent in a rotary evaporator left a residue of 18 g., m.p. 301°-303° dec.
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
rac. 4-(2-acetamidopropyl)phenoxyacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.41 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
CC(=O)NC(C)Cc1ccc(OCC(=O)O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.